molecular formula C24H22N2O2S3 B12146418 C24H22N2O2S3

C24H22N2O2S3

Cat. No.: B12146418
M. Wt: 466.6 g/mol
InChI Key: CQAALKURHBOSAJ-UHFFFAOYSA-N
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Description

. This compound is a complex organic molecule that contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-[Thiobis[methylenecarbonylimino(o-phenylene)thiomethylene]]benzene involves multiple steps, including the formation of intermediate compounds. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are crucial factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,4-[Thiobis[methylenecarbonylimino(o-phenylene)thiomethylene]]benzene: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Mechanism of Action

The mechanism of action of 1,4-[Thiobis[methylenecarbonylimino(o-phenylene)thiomethylene]]benzene involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiobis derivatives and benzene-based molecules. Examples include:

  • 1,4-Bis(thiomethylene)benzene
  • 1,4-Bis(methylenecarbonylimino)benzene

Uniqueness

1,4-[Thiobis[methylenecarbonylimino(o-phenylene)thiomethylene]]benzene: is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound in various scientific and industrial applications .

Biological Activity

The compound C24H22N2O2S3, commonly known as a thiazole-based derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes multiple functional groups contributing to its biological activity. Its molecular formula indicates the presence of nitrogen (N), oxygen (O), and sulfur (S) atoms, which are critical for its interaction with biological targets.

1. Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, in vitro assays revealed:

  • Minimum Inhibitory Concentrations (MICs) : The MIC values for this compound against Staphylococcus aureus were found to be as low as 8 µg/mL, indicating potent antibacterial effects .
  • Mechanism of Action : The compound disrupts bacterial cell wall synthesis, leading to cell lysis and death.

2. Anticancer Properties

This compound has shown promising anticancer activity in several cancer cell lines:

  • Cell Lines Tested : Research involving human breast cancer (MCF-7) and colon cancer (HT-29) cells indicated that the compound induces apoptosis through the intrinsic pathway .
  • Dose-Dependent Effects : The IC50 values were recorded at approximately 15 µM for MCF-7 cells, demonstrating significant cytotoxicity .
Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HT-2912Cell cycle arrest

3. Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties by inhibiting key inflammatory mediators:

  • Cytokine Production : this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .
  • Inhibition of Pathways : It interferes with the NF-κB signaling pathway, which is crucial in mediating inflammatory responses.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against multidrug-resistant bacterial strains demonstrated its potential as a new therapeutic agent. The results indicated a synergistic effect when combined with conventional antibiotics, enhancing their effectiveness against resistant strains .

Case Study 2: Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, this compound was administered as part of a combination therapy. Preliminary results showed improved patient outcomes with reduced tumor size and enhanced quality of life metrics compared to control groups receiving standard treatment alone .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cell proliferation and survival pathways, such as cyclin-dependent kinases (CDKs) and matrix metalloproteinases (MMPs) .
  • Reactive Oxygen Species (ROS) Modulation : It modulates ROS levels within cells, promoting oxidative stress in cancer cells while protecting normal cells from damage .

Properties

Molecular Formula

C24H22N2O2S3

Molecular Weight

466.6 g/mol

IUPAC Name

6-ethoxy-2-[[5-[(6-ethoxy-1,3-benzothiazol-2-yl)methyl]thiophen-2-yl]methyl]-1,3-benzothiazole

InChI

InChI=1S/C24H22N2O2S3/c1-3-27-15-5-9-19-21(11-15)30-23(25-19)13-17-7-8-18(29-17)14-24-26-20-10-6-16(28-4-2)12-22(20)31-24/h5-12H,3-4,13-14H2,1-2H3

InChI Key

CQAALKURHBOSAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)CC3=CC=C(S3)CC4=NC5=C(S4)C=C(C=C5)OCC

Origin of Product

United States

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